molecular formula C8H11NO2 B12046777 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid

2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12046777
M. Wt: 153.18 g/mol
InChI Key: DYIFXZWICBFBHF-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, characterized by three methyl groups attached to the 2nd, 4th, and 5th positions of the pyrrole ring, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethylpyrrole with a suitable carboxylating agent. The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrrole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); often requires a catalyst or specific reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism by which 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
  • 2-Methyl-1H-pyrrole-3-carboxylic acid

Comparison: Compared to these similar compounds, 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups may enhance its stability and alter its interaction with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-4-5(2)9-6(3)7(4)8(10)11/h9H,1-3H3,(H,10,11)

InChI Key

DYIFXZWICBFBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C

Origin of Product

United States

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